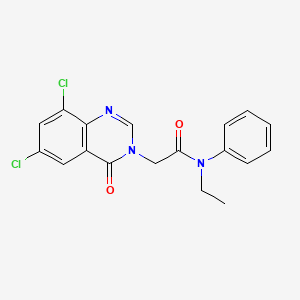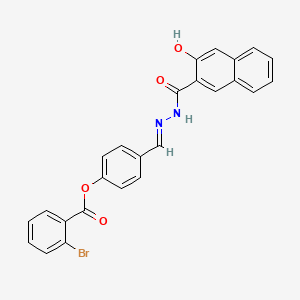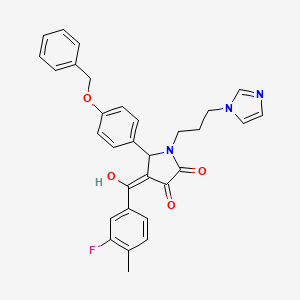
2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core substituted with chlorine atoms and an acetamide group. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide typically involves multiple steps:
-
Formation of the Quinazolinone Core: : The initial step involves the synthesis of the quinazolinone core. This can be achieved by reacting anthranilic acid with formamide under high-temperature conditions to form 2-aminobenzamide, which is then cyclized to form quinazolinone.
-
Chlorination: : The quinazolinone core is then chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 6 and 8 positions.
-
Acetamide Formation: : The final step involves the acylation of the chlorinated quinazolinone with N-ethyl-N-phenylacetamide. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and ethyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : The chlorine atoms on the quinazolinone core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinazolinones with various functional groups.
科学研究应用
Chemistry
In chemistry, 2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It is often studied for its interactions with biological targets such as kinases and receptors.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of 2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Lacks the chlorine substitutions, which may affect its biological activity and reactivity.
6,8-dichloro-4-oxoquinazoline: A simpler structure without the acetamide group, used as an intermediate in various syntheses.
N-ethyl-N-phenylacetamide: A simpler amide without the quinazolinone core, used in different chemical contexts.
Uniqueness
2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide is unique due to its specific substitutions and functional groups, which confer distinct chemical and biological properties. The presence of chlorine atoms and the acetamide group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in research and development.
属性
CAS 编号 |
618443-81-5 |
|---|---|
分子式 |
C18H15Cl2N3O2 |
分子量 |
376.2 g/mol |
IUPAC 名称 |
2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-ethyl-N-phenylacetamide |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-2-23(13-6-4-3-5-7-13)16(24)10-22-11-21-17-14(18(22)25)8-12(19)9-15(17)20/h3-9,11H,2,10H2,1H3 |
InChI 键 |
OZDPWIXMOPENMM-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12025856.png)

![2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12025863.png)
![Methyl ({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B12025873.png)
![(5E)-5-[4-(diethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025877.png)
![4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B12025881.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12025889.png)
![(5Z)-5-(2,4-dichlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025891.png)

![2-((5E)-5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B12025896.png)

![(5E)-5-(2,5-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025917.png)
![11-{(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}undecanoic acid](/img/structure/B12025921.png)

